4-Iodonaphthalene-1-carbonitrile
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Overview
Description
4-Iodonaphthalene-1-carbonitrile is an organic compound that belongs to the class of halogenated naphthalene derivatives It is characterized by the presence of an iodine atom and a nitrile group attached to the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodonaphthalene-1-carbonitrile typically involves the diazotization of 4-amino-1-naphthonitrile followed by a Sandmeyer reaction. The process begins with the treatment of 4-amino-1-naphthonitrile with hydrogen chloride and acetic acid in the presence of sodium nitrite at low temperatures (0°C). This results in the formation of a diazonium salt, which is then reacted with iodine and potassium iodide in water to yield this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to improve yield and purity, as well as implementing safety measures to handle hazardous reagents like iodine and sodium nitrite.
Chemical Reactions Analysis
Types of Reactions
4-Iodonaphthalene-1-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of polar solvents and elevated temperatures.
Oxidation and Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used for reduction, while oxidizing agents like potassium permanganate (KMnO4) can be used for oxidation.
Major Products Formed
Substitution Reactions: Products include various substituted naphthalene derivatives depending on the nucleophile used.
Oxidation and Reduction: Reduction yields 4-aminonaphthalene-1-carbonitrile, while oxidation produces 4-iodonaphthalene-1-carboxylic acid.
Scientific Research Applications
4-Iodonaphthalene-1-carbonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Iodonaphthalene-1-carbonitrile and its derivatives involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .
Comparison with Similar Compounds
Similar Compounds
- 8-Iodonaphthalene-1-carbonitrile
- 8-Bromonaphthalene-1-carbonitrile
- 8-Chloronaphthalene-1-carbonitrile
Uniqueness
4-Iodonaphthalene-1-carbonitrile is unique due to the position of the iodine atom and the nitrile group on the naphthalene ring. This specific arrangement imparts distinct chemical reactivity and physical properties compared to its analogs. For example, the iodine atom at the 4-position can influence the compound’s electronic properties and its interactions with other molecules .
Properties
CAS No. |
140456-96-8 |
---|---|
Molecular Formula |
C11H6IN |
Molecular Weight |
279.08 g/mol |
IUPAC Name |
4-iodonaphthalene-1-carbonitrile |
InChI |
InChI=1S/C11H6IN/c12-11-6-5-8(7-13)9-3-1-2-4-10(9)11/h1-6H |
InChI Key |
RMUURFZKCLOPQH-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CC=C2I)C#N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2I)C#N |
Synonyms |
4-Iodonaphthalene-1-carbonitrile |
Origin of Product |
United States |
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